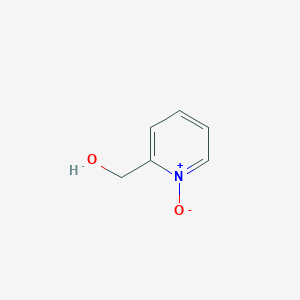

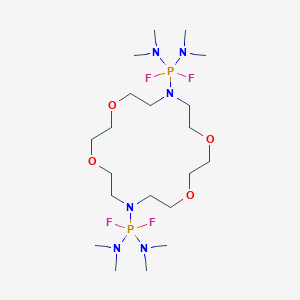

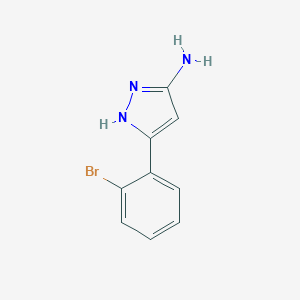

![molecular formula C15H14BrClN4O B141991 N-[5-溴-2-(环丙基氨基)-4-甲基-3-吡啶基]-2-氯-3-吡啶甲酰胺 CAS No. 284686-20-0](/img/structure/B141991.png)

N-[5-溴-2-(环丙基氨基)-4-甲基-3-吡啶基]-2-氯-3-吡啶甲酰胺

描述

The compound , N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide, is a complex molecule that likely exhibits a range of interactions and properties due to the presence of multiple functional groups such as bromo, chloro, methyl, and carboxamide groups attached to pyridine rings. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds and their synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related pyridinecarboxamides typically involves the reaction of substituted pyridinecarbonyl chlorides with various amines. For instance, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides was achieved from corresponding amines and 4-chloropyridine-2-carboxylic acid methyl ester . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridinecarboxamides can be quite complex, with potential for various intramolecular and intermolecular interactions. For example, the crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides showed that the favored hydrogen bonding mode is aggregation by N–H···Npyridine interactions . The molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) revealed a tetragonal space group with a complex coordination environment . These studies suggest that the compound may also exhibit a rich tapestry of bonding interactions, influencing its overall molecular geometry and properties.

Chemical Reactions Analysis

The reactivity of pyridinecarboxamides can vary depending on the substituents present on the pyridine ring. For example, the acylation of a 6-(methylamino)-5-nitrosopyrimidine led to various C(2)-acylamino derivatives, indicating that the pyridinecarboxamide moiety can participate in further chemical transformations . The introduction of bromine atoms and methylamino groups at specific positions on the pyridine ring has been shown to enhance binding affinity for certain receptors, suggesting that the compound may also be reactive towards biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxamides are influenced by their molecular structure. The melting temperatures of a series of N-(chlorophenyl)pyridinecarboxamides were found to depend on lattice energy and molecular symmetry, following Carnelley’s rule . The presence of bromine and chlorine atoms in the compound is likely to impact its physicochemical properties, such as solubility, melting point, and reactivity. Additionally, the introduction of lipophilic groups has been shown to affect the binding affinity to biological receptors, which could be relevant for the pharmacological profile of the compound .

科学研究应用

合成和表征

光谱表征:相关吡啶衍生物的合成和光谱表征,包括 FT-IR、1H NMR、13C NMR 和 X 射线晶体学,已得到广泛研究。这些方法为这些化合物的化学结构和性质提供了关键见解 (Anuradha 等人,2014 年)。

合成路线:已经对吡啶和吡唑衍生物的合成进行了研究,为开发具有潜在科学应用的新型化合物奠定了基础。这些研究阐述了各种合成策略和不同合成路线的效率 (文波,2011 年)。

潜在应用

抗肿瘤特性:已经合成尼克酰胺衍生物(包括吡啶甲酰胺)并评估了它们对一系列人类肿瘤细胞系的抗肿瘤特性。这项研究突出了吡啶衍生物在癌症治疗中的潜在治疗应用 (Girgis 等人,2006 年)。

抗病毒活性:对在不同位置取代的嘧啶衍生物的研究显示出显着的抗逆转录病毒活性,表明吡啶衍生物在开发抗病毒药物中的潜力 (Hocková 等人,2003 年)。

属性

IUPAC Name |

N-[5-bromo-2-(cyclopropylamino)-4-methylpyridin-3-yl]-2-chloropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClN4O/c1-8-11(16)7-19-14(20-9-4-5-9)12(8)21-15(22)10-3-2-6-18-13(10)17/h2-3,6-7,9H,4-5H2,1H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTLDWLAZXKJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)NC2CC2)NC(=O)C3=C(N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442923 | |

| Record name | AGN-PC-0N831S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide | |

CAS RN |

284686-20-0 | |

| Record name | N-[5-Bromo-2-(cyclopropylamino)-4-methyl-3-pyridinyl]-2-chloro-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284686-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN-PC-0N831S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

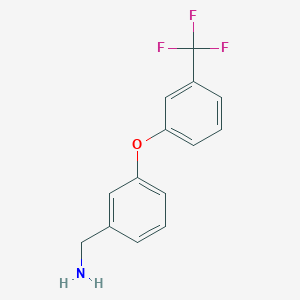

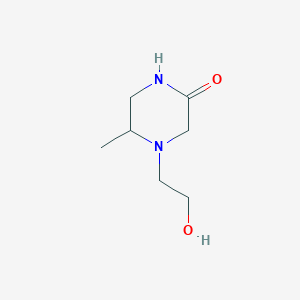

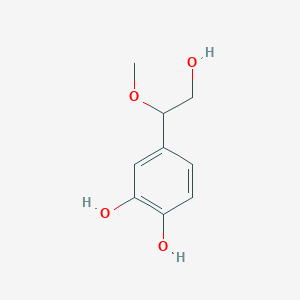

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)

![3-[(4-Ethenylphenyl)methoxy]propane-1,2-diol](/img/structure/B141945.png)